molecular formula C22H18N2O5S2 B2548056 (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894671-41-1

(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No.: B2548056
CAS No.: 894671-41-1
M. Wt: 454.52
InChI Key: MJRJZYJPODDZNX-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C22H18N2O5S2 and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Systems: Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized for the preparation of various heterocyclic systems including pyrimidinones, pyridazinones, and pyrazinones. These systems are fundamental in the development of pharmaceuticals due to their diverse biological activities (Toplak et al., 1999).

Biological Evaluation

  • Monoamine Oxidase Inhibition: Novel 1-benzyl-1H-benzo[c][1,2]thiazine 2,2-dioxides have been synthesized and evaluated for their inhibition activities against monoamine oxidases (MAO), showing selective inhibition of MAO-A over MAO-B. Such compounds are of interest for their potential therapeutic applications in treating neurological disorders (Ahmad et al., 2018).

Material Science and Labeling

  • Herbicidal Applications and Labeling: Compounds such as ZJ0273, a broad-spectrum herbicidal ingredient, have been synthesized and labeled with tritium and carbon-14 for studies on metabolism, mode of action, and environmental behavior. This highlights the application of such compounds in agriculture and environmental science (Yang et al., 2008).

Pharmacological Potential

  • Anti-Proliferative Agents: Substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and benzoates have been designed, synthesized, and evaluated for their potential as anti-cancer agents. This research signifies the role of such compounds in developing new therapeutic agents for cancer treatment (Soni et al., 2015).

Properties

IUPAC Name

methyl 4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c1-29-22(26)16-7-9-17(10-8-16)23-13-19-20(25)21-18(11-12-30-21)24(31(19,27)28)14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRJZYJPODDZNX-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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